![molecular formula C6H4BrF2NO B1444377 3-Bromo-5-(difluoromethoxy)pyridine CAS No. 342602-27-1](/img/structure/B1444377.png)
3-Bromo-5-(difluoromethoxy)pyridine
Overview
Description
“3-Bromo-5-(difluoromethoxy)pyridine” is a chemical compound that belongs to the class of pyridine derivatives. It has a CAS Number of 342602-27-1 and a molecular weight of 224 . The IUPAC name for this compound is 3-bromo-5-(difluoromethoxy)pyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-(difluoromethoxy)pyridine” is 1S/C6H4BrF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Pharmaceuticals
3-Bromo-5-(difluoromethoxy)pyridine: is a valuable intermediate in pharmaceutical synthesis. Its molecular structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and bioavailability . The difluoromethoxy group is particularly interesting for its lipophilic character and ability to form hydrogen bonds, which can improve the pharmacokinetic properties of therapeutic compounds.
Material Science
In material science, 3-Bromo-5-(difluoromethoxy)pyridine can be used to synthesize advanced materials with unique properties. For instance, it can contribute to the development of new polymers with enhanced thermal stability and chemical resistance . The presence of the bromine atom also makes it a suitable candidate for further functionalization through palladium-catalyzed coupling reactions.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including Suzuki coupling and Sonogashira reactions, to create complex molecules for further research and development in chemistry .
Agriculture
In the agricultural sector, derivatives of 3-Bromo-5-(difluoromethoxy)pyridine are explored for their potential use as intermediates in the synthesis of pesticides and herbicides . The introduction of fluorine atoms can lead to compounds with improved activity and selectivity against agricultural pests.
Environmental Science
The environmental applications of 3-Bromo-5-(difluoromethoxy)pyridine include its use in the synthesis of compounds that can degrade environmental pollutants. Its reactivity with various organic and inorganic substances makes it a candidate for creating reagents that can neutralize hazardous chemicals .
Analytical Chemistry
In analytical chemistry, 3-Bromo-5-(difluoromethoxy)pyridine can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical procedures .
Electronics
The electronic industry could benefit from the use of 3-Bromo-5-(difluoromethoxy)pyridine in the creation of organic semiconductors. The pyridine ring can participate in pi-stacking, which is essential for charge transport in organic electronic devices .
Medical Research
Lastly, in medical research, this compound’s derivatives are being studied for their potential therapeutic effects. The modification of its structure could lead to the discovery of new drugs with specific actions against various diseases .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKUYBGLPHSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(difluoromethoxy)pyridine | |
CAS RN |
342602-27-1 | |
Record name | 3-bromo-5-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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